molecular formula C7H11NO4 B1201555 (2S,5S)-5-Carboxymethylproline

(2S,5S)-5-Carboxymethylproline

Cat. No.: B1201555
M. Wt: 173.17 g/mol
InChI Key: LIZWYFXJOOUDNV-WHFBIAKZSA-N
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Description

(2S,5S)-5-Carboxymethylproline is a chiral amino acid derivative with significant importance in organic chemistry and biochemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules. The presence of both carboxyl and amino functional groups makes it a versatile intermediate in various chemical reactions.

Scientific Research Applications

(2S,5S)-5-Carboxymethylproline has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-Carboxymethylproline typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the catalytic resolution of racemic mixtures using lipase enzymes, which selectively react with one enantiomer over the other . Another approach involves the use of chiral auxiliaries or ligands to induce the desired stereochemistry during the synthesis .

Industrial Production Methods

Industrial production of this compound often employs large-scale enzymatic resolution processes due to their high selectivity and efficiency. These processes are optimized to maximize yield and minimize waste, making them suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-Carboxymethylproline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, esters, and amides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2S,5S)-5-Carboxymethylproline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-2,5-Hexanediol
  • (2S,5S)-Methionine sulfoximine
  • (2S,5S)-2,5-Dimethylphospholanoethane

Uniqueness

(2S,5S)-5-Carboxymethylproline is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(2S,5S)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO4/c9-6(10)3-4-1-2-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m0/s1

InChI Key

LIZWYFXJOOUDNV-WHFBIAKZSA-N

Isomeric SMILES

C1C[C@H](N[C@@H]1CC(=O)O)C(=O)O

SMILES

C1CC(NC1CC(=O)O)C(=O)O

Canonical SMILES

C1CC(NC1CC(=O)O)C(=O)O

Synonyms

(2S,5S)-trans-carboxymethylPro
(2S,5S)-trans-carboxymethylproline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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